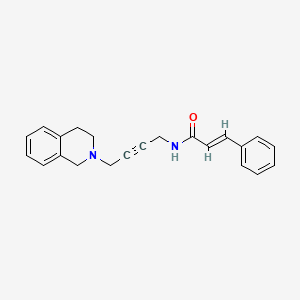
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide, also known as DIQA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinolinyl-butynes and has been shown to exhibit a wide range of biological activities.
科学的研究の応用
Synthesis and Chemical Properties
Cascade Radical Cyclization for Dihydroquinolinones Synthesis : A study by Zhang et al. (2016) introduced a silver-catalyzed cascade cyclization process utilizing cinnamamides, offering a direct method for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones. This method demonstrates the activation of the P-H bond and functionalization of the C(sp(2))-H bond, presenting a valuable approach for the synthesis of complex heterocyclic compounds (Honglin Zhang et al., 2016).
Copper-Catalyzed Oxidative Cyclization : Zhou et al. (2014) developed a copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, leading to the efficient synthesis of dihydroquinolinones. This process involves the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds, allowing for rapid access to diverse dihydroquinolinones in a single step (Shi‐Liu Zhou et al., 2014).
Structural and Physicochemical Analysis
- X-ray Crystallographic Analysis : Galvis et al. (2021) performed a detailed X-ray crystallographic analysis of 3,4-dihydroisoquinolines, highlighting the impact of solvent and starting material structure on the nature of the products. This study provides insights into the structural stability and potential applications of these compounds as ionic conductors (Carlos E. Puerto Galvis et al., 2021).
Biological Applications
Protein-Tyrosine Kinase Inhibition : Research by Burke et al. (1993) explored bicyclic analogues of cinnamamides as inhibitors of the lymphocyte protein-tyrosine kinase p56lck, demonstrating the potential of these compounds in developing new therapeutic agents targeting protein kinases (T. Burke et al., 1993).
Bronchodilators Synthesis : Dalence-Guzmán et al. (2010) synthesized a series of tetrahydroisoquinoline amides showing promising bronchorelaxing properties, indicating the potential of cinnamamide derivatives in treating pulmonary disorders (María F Dalence-Guzmán et al., 2010).
Antimicrobial and Anti-inflammatory Activities : Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This study underscores the multifaceted biological activities of cinnamamide derivatives and their potential in drug development (A. Zablotskaya et al., 2013).
作用機序
Target of Action
THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some THIQs are known to function as antineuroinflammatory agents . The exact interaction of this compound with its targets would need to be elucidated through experimental studies.
特性
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJAUYUSHUKGN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
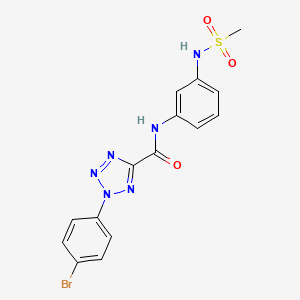
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
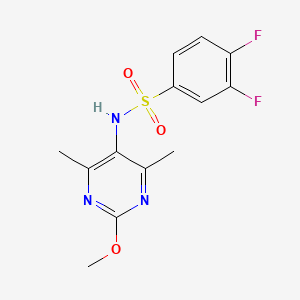
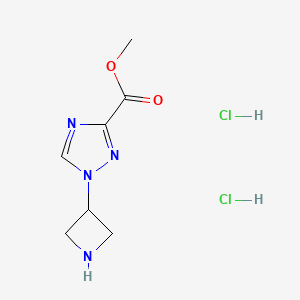
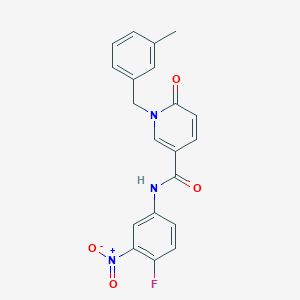
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
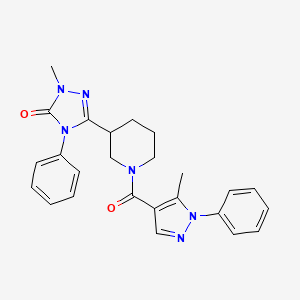
![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)
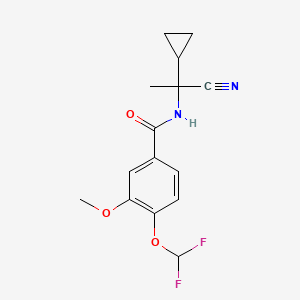
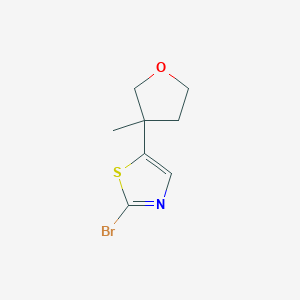
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)